2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine: is a bioactive chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include a dioxane derivative and a chlorophenyl compound.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine include:
m-DIOXAN-5-AMINE, 2-(p-CHLOROPHENYL)-: A closely related compound with similar structural features.
m-DIOXAN-5-AMINE, 2-(p-METHYLPHENYL)-: Another related compound with a methyl group instead of a chlorine atom.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a dioxane ring, chlorophenyl group, and methyl group makes it a valuable compound for various research applications .
Properties
CAS No. |
17144-46-6 |
---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-amine |
InChI |
InChI=1S/C11H14ClNO2/c1-11(13)6-14-10(15-7-11)8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3 |
InChI Key |
BZYJWUQKCNWTLG-UHFFFAOYSA-N |
SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)Cl)N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=C(C=C2)Cl)N |
Appearance |
Solid powder |
Key on ui other cas no. |
17144-46-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Dioxan-5-amine, 2-(p-chlorophenyl)-5-methyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.